N-(cycloheptylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-(cycloheptylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound belonging to the class of triazolopyridazine derivatives. These compounds have garnered significant interest due to their potential biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Properties
IUPAC Name |
N-(cycloheptylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-2-4-6-11(5-3-1)9-14-12-7-8-13-16-15-10-18(13)17-12/h7-8,10-11H,1-6,9H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSQMBFVPMCTLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CNC2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cycloheptylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with cycloheptylmethyl halides under reflux conditions. For instance, acetic anhydride can be added to a solution of the hydrazineyl derivative in glacial acetic acid, and the mixture is heated under reflux at 120°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cycloheptylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(cycloheptylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as c-Met and Pim-1, which are involved in cell signaling pathways related to cancer progression . The compound promotes cell cycle arrest and apoptosis in cancer cells by modulating the activity of these enzymes and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits antibacterial properties.
Uniqueness
N-(cycloheptylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine stands out due to its unique cycloheptylmethyl group, which may contribute to its distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple enzymes involved in cancer progression makes it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
